Chloranolol-d9
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Overview
Description
Chloranolol-d9 is a deuterium-labeled analogue of Chloranolol, a compound known for its β-adrenergic blocking properties. This compound is primarily used in metabolic research and clinical diagnostics due to its stable isotope labeling, which allows researchers to study metabolic pathways in vivo safely.
Preparation Methods
The preparation of Chloranolol-d9 typically involves isotope labeling techniques. One common method includes the reaction of deuterium oxide (D2O) with the corresponding chlorophenol to introduce deuterium atoms, resulting in the formation of this compound . The reaction conditions are carefully controlled to ensure high purity and yield of the final product. Industrial production methods often involve large-scale synthesis using similar techniques but with optimized parameters for scalability and cost-effectiveness .
Chemical Reactions Analysis
Chloranolol-d9 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.
Common reagents and conditions used in these reactions include organic solvents like chloroform, dichloromethane, and dimethyl sulfoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chloranolol-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways and enzyme kinetics.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Applied as an environmental pollutant standard for detecting air, water, soil, sediment, and food contaminants
Mechanism of Action
Chloranolol-d9 exerts its effects by binding to β-adrenergic receptors, thereby blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure, making it useful as an antiarrhythmic agent. The molecular targets involved include β1 and β2 adrenergic receptors, which are part of the G protein-coupled receptor family.
Comparison with Similar Compounds
Chloranolol-d9 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise metabolic studies. Similar compounds include:
Chloranolol: The non-labeled analogue with similar β-adrenergic blocking properties.
Propranolol: Another β-adrenergic blocker used for similar therapeutic purposes.
Atenolol: A selective β1-adrenergic blocker with a different pharmacokinetic profile.
This compound stands out due to its application in isotope labeling, making it a valuable tool in research and diagnostics.
Biological Activity
Chloranolol-d9 is a derivative of chloranolol, a compound known for its potential therapeutic applications, particularly in cardiovascular medicine. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
This compound is a deuterated form of chloranolol, which enhances its stability and metabolic tracking in biological studies. The incorporation of deuterium atoms can influence the compound's pharmacokinetics and dynamics, making it a valuable tool in research.
Pharmacological Profile
This compound exhibits several pharmacological properties:
- Beta-adrenergic antagonism : Similar to its parent compound, this compound acts as a beta-blocker, which helps in managing hypertension and other cardiovascular conditions.
- Antimicrobial activity : Preliminary studies suggest that chloranolol derivatives may possess antimicrobial properties, although specific data on this compound is limited.
1. Antimicrobial Activity
Recent research has focused on the antimicrobial potential of chlorinated compounds. A study evaluated various chlorinated anilides for their activity against gram-positive bacteria and mycobacterial strains. The findings indicated that certain derivatives exhibited significant antibacterial efficacy comparable to clinically used antibiotics like ampicillin and rifampicin. Although this compound was not specifically mentioned in this study, the structural similarity suggests potential for similar activity .
Compound | Activity Against S. aureus | Activity Against E. faecalis | Activity Against M. tuberculosis |
---|---|---|---|
Chlorinated Anilide 1 | Yes | No | Yes |
Chlorinated Anilide 2 | Yes | Yes | Yes |
2. Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies assessing various chlorinated derivatives, some showed low cytotoxicity against primary mammalian cell lines, indicating a favorable safety margin for further development .
Case Study 1: Antihypertensive Effects
A clinical trial investigated the effects of chloranolol (and by extension, its derivatives) on patients with hypertension. Results indicated a significant reduction in systolic and diastolic blood pressure over a 12-week treatment period. While specific data on this compound was not highlighted, the outcomes support the therapeutic potential of related compounds in managing cardiovascular conditions.
Case Study 2: Pharmacokinetics of Deuterated Compounds
Research into deuterated drugs has shown altered pharmacokinetic profiles due to the presence of deuterium. A study demonstrated that deuterated beta-blockers exhibit prolonged half-lives and altered metabolic pathways compared to their non-deuterated counterparts. This suggests that this compound may offer advantages in terms of dosing frequency and patient compliance.
Properties
IUPAC Name |
1-(2,5-dichlorophenoxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO2/c1-13(2,3)16-7-10(17)8-18-12-6-9(14)4-5-11(12)15/h4-6,10,16-17H,7-8H2,1-3H3/i1D3,2D3,3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCMOTOFHFTUIU-GQALSZNTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=C(C=CC(=C1)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=C(C=CC(=C1)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.